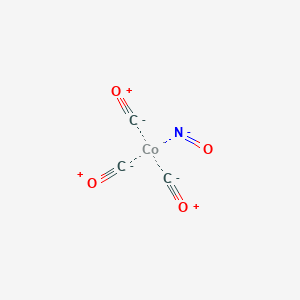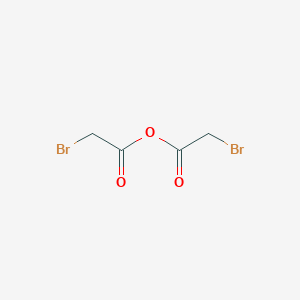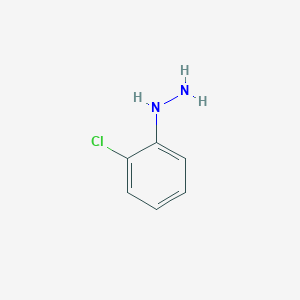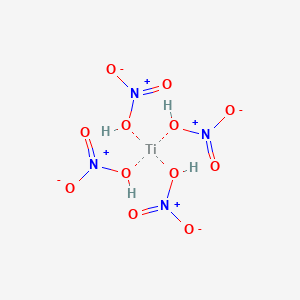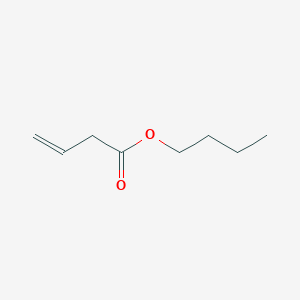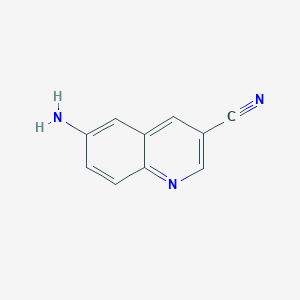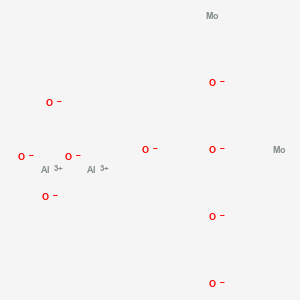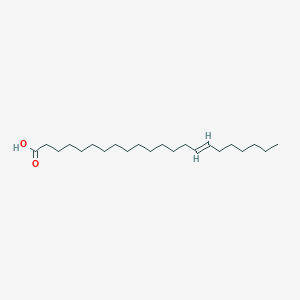
15-Docosenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Docosenoic acid, also known as 15-Delta (12,14)-oleic acid, is a long-chain unsaturated fatty acid that is naturally found in many plants and animals. This fatty acid has been studied extensively for its potential health benefits and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of 15-Docosenoic acid has been explored through various chemical methods, indicating its importance in the field of organic chemistry. For instance, Klok, Egmond, and Pabon (2010) discussed large-scale synthesis techniques, highlighting the challenges and potential methods for producing this compound (Klok, Egmond, & Pabon, 2010).
Biological Activity and Applications
- In dermatological research, Xi, Pham, and Ziboh (2000) found that 15-Hydroxyeicosatrienoic acid, a derivative of 15-Docosenoic acid, can suppress epidermal hyperproliferation. This suggests its potential application in treating skin disorders (Xi, Pham, & Ziboh, 2000).
Analytical Techniques
- Gas chromatographic techniques for separating and analyzing docosenoic acid isomers were developed by Shimizu and Ando (2012). This advancement is critical for research involving fatty acids and their derivatives (Shimizu & Ando, 2012).
Biochemical Mechanisms
- Archambault et al. (2018) studied the synthesis of 15-LO metabolites by human neutrophils and eosinophils, demonstrating the biochemical pathways and potential therapeutic targets in inflammatory conditions (Archambault et al., 2018).
- Jiang et al. (2011) explored the role of ERK1/2 in the inhibition of apoptosis by 15-HETE in pulmonary arterial smooth muscle cells, showing its significance in pulmonary hypertension (Jiang et al., 2011).
Environmental and Nutritional Studies
- Carballeira, Shalabi, and Reyes (1994) identified novel alpha-hydroxy fatty acids, including a derivative of docosenoic acid, in the Caribbean urchin Tripneustes esculentus. This study highlights the environmental occurrence and potential nutritional importance of these compounds (Carballeira, Shalabi, & Reyes, 1994).
Eigenschaften
CAS-Nummer |
14134-54-4 |
|---|---|
Produktname |
15-Docosenoic acid |
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
(E)-docos-15-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h7-8H,2-6,9-21H2,1H3,(H,23,24)/b8-7+ |
InChI-Schlüssel |
KPGGPQIHJCHVLZ-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Synonyme |
15-Docosenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



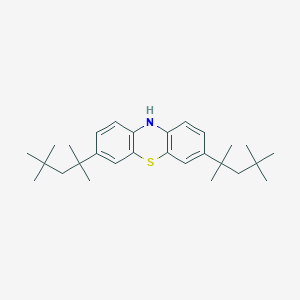
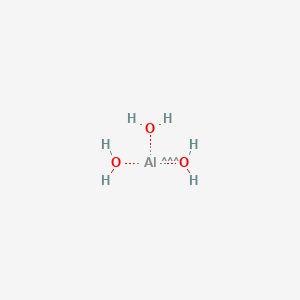
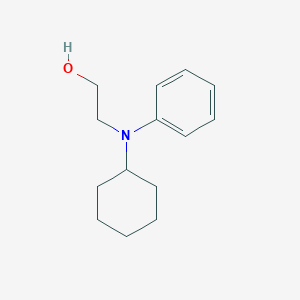
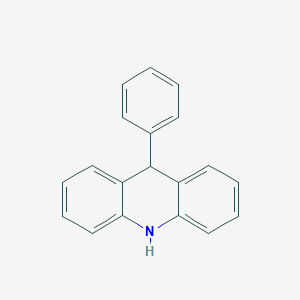
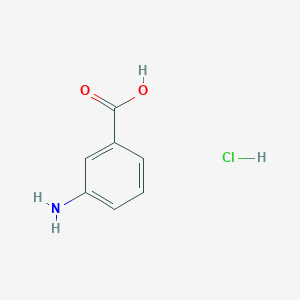
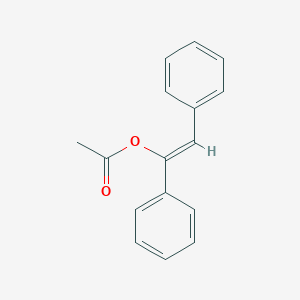
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
